Defined Selectivity Window Within the PIKK Family vs. Broad-Spectrum Agents
NU 7026's primary differentiation from other PIKK family inhibitors lies in its well-defined, 60-fold selectivity window for DNA-PK (IC50 = 0.23 µM) over PI3K (IC50 = 13 µM), and its inactivity against ATM and ATR (IC50 > 100 µM) . This profile contrasts sharply with dual inhibitors like KU-0060648, which potently inhibits multiple PI3K isoforms (IC50s: 0.1-4 nM) alongside DNA-PK (IC50 = 8.6 nM) . This selectivity allows researchers to attribute observed phenotypes specifically to DNA-PK inhibition rather than off-target effects on other PIKK family members [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | DNA-PK: 0.23 µM; PI3K: 13 µM; ATM: >100 µM; ATR: >100 µM |
| Comparator Or Baseline | KU-0060648 (DNA-PK: 0.0086 µM; PI3Kα/β/δ: 0.004/0.0005/0.0001 µM) |
| Quantified Difference | 60-fold selectivity for DNA-PK over PI3K for NU 7026 vs. non-selective dual inhibition for KU-0060648. |
| Conditions | Cell-free kinase assays |
Why This Matters
For studies requiring selective NHEJ pathway interrogation without confounding PI3K/AKT pathway modulation, NU 7026 is the essential tool compound.
- [1] Hollick, J. J., Golding, B. T., Hardcastle, I. R., Martin, N., Richardson, C., Rigoreau, L. J., Smith, G. C., & Griffin, R. J. (2003). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). Bioorganic & Medicinal Chemistry Letters, 13(18), 3083–3086. View Source
